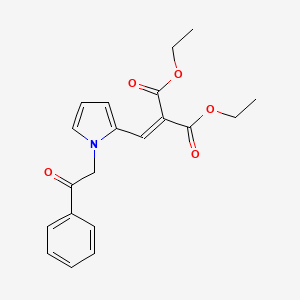![molecular formula C27H26Cl2N2O5 B12052380 [2-ethoxy-4-[(E)-[[2-(4-propan-2-ylphenoxy)acetyl]hydrazinylidene]methyl]phenyl] 2,4-dichlorobenzoate](/img/structure/B12052380.png)
[2-ethoxy-4-[(E)-[[2-(4-propan-2-ylphenoxy)acetyl]hydrazinylidene]methyl]phenyl] 2,4-dichlorobenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[2-ethoxy-4-[(E)-[[2-(4-propan-2-ylphenoxy)acetyl]hydrazinylidene]methyl]phenyl] 2,4-dichlorobenzoate is a complex organic compound with potential applications in various scientific fields. This compound features a combination of aromatic rings, ether, ester, and hydrazone functional groups, making it a versatile molecule for chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [2-ethoxy-4-[(E)-[[2-(4-propan-2-ylphenoxy)acetyl]hydrazinylidene]methyl]phenyl] 2,4-dichlorobenzoate typically involves multiple steps:
Formation of 2-ethoxy-4-formylphenol: This can be achieved by ethoxylation of 4-hydroxybenzaldehyde.
Synthesis of 2-(4-propan-2-ylphenoxy)acetyl chloride: This involves the reaction of 4-isopropylphenol with chloroacetyl chloride in the presence of a base.
Hydrazone Formation: The acetyl chloride derivative reacts with hydrazine hydrate to form the hydrazone intermediate.
Condensation Reaction: The hydrazone intermediate is then condensed with 2-ethoxy-4-formylphenol under acidic conditions to form the final product.
Esterification: The final step involves esterification with 2,4-dichlorobenzoic acid using a suitable coupling agent like DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the processes to handle larger quantities of reactants.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenolic and ether groups.
Reduction: Reduction reactions can target the hydrazone and ester functionalities.
Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Halogenating agents like bromine (Br₂) and chlorinating agents like thionyl chloride (SOCl₂) are common.
Major Products
Oxidation: Products may include quinones and carboxylic acids.
Reduction: Products may include alcohols and amines.
Substitution: Products may include halogenated derivatives and substituted aromatic compounds.
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its diverse functional groups allow for a wide range of chemical modifications.
Biology
In biological research, the compound may be used to study enzyme interactions and as a probe for investigating biochemical pathways.
Medicine
Potential medicinal applications include its use as a precursor for drug development, particularly in designing molecules with anti-inflammatory or anticancer properties.
Industry
In industry, the compound could be used in the synthesis of specialty chemicals, polymers, and materials with specific properties.
作用機序
The mechanism of action of [2-ethoxy-4-[(E)-[[2-(4-propan-2-ylphenoxy)acetyl]hydrazinylidene]methyl]phenyl] 2,4-dichlorobenzoate involves its interaction with molecular targets such as enzymes and receptors. The hydrazone moiety can form stable complexes with metal ions, influencing various biochemical pathways. The ester and ether groups can also participate in hydrogen bonding and hydrophobic interactions, affecting the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
- [2-ethoxy-4-[(E)-[[2-(4-methylphenoxy)acetyl]hydrazinylidene]methyl]phenyl] 2,4-dichlorobenzoate
- [2-ethoxy-4-[(E)-[[2-(4-ethylphenoxy)acetyl]hydrazinylidene]methyl]phenyl] 2,4-dichlorobenzoate
Uniqueness
The unique combination of functional groups in [2-ethoxy-4-[(E)-[[2-(4-propan-2-ylphenoxy)acetyl]hydrazinylidene]methyl]phenyl] 2,4-dichlorobenzoate provides it with distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit enhanced stability, solubility, and specificity in its interactions with biological targets.
This detailed overview highlights the multifaceted nature of this compound, showcasing its potential in various scientific and industrial applications
特性
分子式 |
C27H26Cl2N2O5 |
|---|---|
分子量 |
529.4 g/mol |
IUPAC名 |
[2-ethoxy-4-[(E)-[[2-(4-propan-2-ylphenoxy)acetyl]hydrazinylidene]methyl]phenyl] 2,4-dichlorobenzoate |
InChI |
InChI=1S/C27H26Cl2N2O5/c1-4-34-25-13-18(5-12-24(25)36-27(33)22-11-8-20(28)14-23(22)29)15-30-31-26(32)16-35-21-9-6-19(7-10-21)17(2)3/h5-15,17H,4,16H2,1-3H3,(H,31,32)/b30-15+ |
InChIキー |
PUQCSPFYPWINEZ-FJEPWZHXSA-N |
異性体SMILES |
CCOC1=C(C=CC(=C1)/C=N/NC(=O)COC2=CC=C(C=C2)C(C)C)OC(=O)C3=C(C=C(C=C3)Cl)Cl |
正規SMILES |
CCOC1=C(C=CC(=C1)C=NNC(=O)COC2=CC=C(C=C2)C(C)C)OC(=O)C3=C(C=C(C=C3)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-{[4-(Quinolin-2-yl)piperazin-1-yl]methyl}aniline](/img/structure/B12052307.png)
![1-(4-chlorophenyl)-3-phenyl-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea](/img/structure/B12052313.png)
![5-[(2,4-Dichlorophenoxy)methyl]-4-(4-ethoxyphenyl)-2-(1-piperidinylmethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B12052321.png)
![N'-[(E)-(4-fluorophenyl)methylidene]-3-[4-(2-phenylethoxy)phenyl]-1H-pyrazole-5-carbohydrazide](/img/structure/B12052342.png)


![bis[1,1,2,3,3,4,4,5,5,6,6,6-dodecadeuterio-2-(1,1,2,2,2-pentadeuterioethyl)hexyl] hydrogen phosphate](/img/structure/B12052363.png)

![7-ethyl-6-imino-11-methyl-5-(4-methylpiperazine-1-carbonyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one](/img/structure/B12052370.png)

![3-Exo-(benzyloxycarbonylamino)bicyclo[2.2.1]hept-5-ene-2-exo-carboxylic acid](/img/structure/B12052384.png)
![2-[2-[(E)-[3-(furan-2-yl)-5-sulfanylidene-1H-1,2,4-triazol-4-yl]iminomethyl]phenoxy]acetic acid](/img/structure/B12052391.png)

![N'-[(E)-(2-nitrophenyl)methylidene]pyridine-2-carbohydrazide](/img/structure/B12052404.png)
